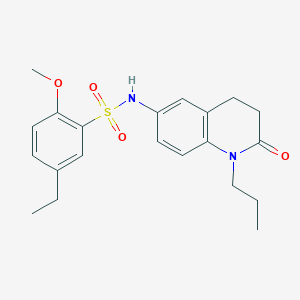

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(5-2)6-10-19(20)27-3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQPMUCDZMNUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Ethylation and Methoxylation: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively, using appropriate alkylating and methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinoline core to a tetrahydroquinoline derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, as anticancer agents. The compound exhibits notable antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives related to the quinoline structure significantly inhibited cell growth in human melanoma cell lines. The compound's mechanism was linked to cell cycle arrest and increased apoptosis in treated cells. Specifically, the compound showed IC50 values indicating strong activity against breast cancer xenografts in animal models .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that certain structural modifications of quinoline derivatives can enhance their activity against bacterial strains.

Case Study: Bacterial Inhibition

In vitro tests revealed that modifications to the benzene sulfonamide moiety of the compound led to improved zones of inhibition against common bacterial pathogens. Compounds derived from similar structures have shown effectiveness against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its effects on carbonic anhydrase and other relevant enzymes.

Case Study: Carbonic Anhydrase Inhibition

Research has indicated that derivatives of this compound can inhibit carbonic anhydrase activity effectively. This inhibition is crucial for therapeutic strategies aimed at treating conditions like glaucoma and certain types of cancer where carbonic anhydrase plays a pivotal role .

Synthetic Applications

The synthetic versatility of quinoline derivatives allows for the development of various chemical reactions involving transition metals as catalysts. This aspect is crucial for producing compounds with enhanced biological activities.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Quinoline: The core structure of the compound, known for its antimalarial properties.

Uniqueness

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its combination of a quinoline core and a sulfonamide group, which provides a dual functionality. This combination allows the compound to potentially target a wider range of biological pathways and applications compared to simpler sulfonamides or quinoline derivatives.

Biological Activity

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a methoxy group, and a tetrahydroquinoline moiety. This structural diversity is believed to contribute to its varied biological activities.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The exact mechanisms remain to be fully elucidated but are thought to involve modulation of protein interactions and enzymatic activities.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related tetrahydroquinoline derivatives have shown promising results against various cancer cell lines, including human tumor cells such as HepG2 and DLD .

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on enzymes such as thioredoxin reductase (TrxR), which is implicated in cancer progression and resistance to chemotherapy . This inhibition could lead to increased oxidative stress in cancer cells, promoting apoptosis.

Case Studies

- Antitumor Efficacy : A study involving structurally related compounds demonstrated that certain derivatives inhibited the growth of HepG2 liver cancer cells by inducing apoptosis through caspase activation . This suggests that this compound could have similar effects.

- Antimicrobial Testing : In vitro testing of related sulfonamides revealed significant activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods . This provides a basis for further exploration into the antimicrobial properties of the target compound.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Inhibition of HepG2 cell growth via apoptosis induction |

| Study 2 | Antimicrobial Effects | Significant inhibition against Staphylococcus aureus |

| Study 3 | Enzyme Inhibition | Potential TrxR inhibitor with implications for cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.